5-(N-BOC-Amino)-8-bromoquinoline
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Overview
Description
5-(N-BOC-Amino)-8-bromoquinoline is a compound that features a quinoline core substituted with a bromine atom at the 8th position and a tert-butoxycarbonyl (BOC) protected amino group at the 5th position. The BOC group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-BOC-Amino)-8-bromoquinoline typically involves the following steps:
BOC Protection: The amino group at the 5th position is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and BOC protection reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(N-BOC-Amino)-8-bromoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection: The BOC group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling
Major Products
Substitution: Various substituted quinolines depending on the nucleophile used.
Deprotection: 5-amino-8-bromoquinoline.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
5-(N-BOC-Amino)-8-bromoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its quinoline core.
Medicine: Investigated for its potential as a building block in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(N-BOC-Amino)-8-bromoquinoline depends on its specific applicationThe BOC-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Amino-8-bromoquinoline: Lacks the BOC protection, making it more reactive but less stable during multi-step synthesis.
5-(N-Cbz-Amino)-8-bromoquinoline: Uses a benzyl carbamate (Cbz) protecting group instead of BOC, which requires different deprotection conditions.
5-(N-Fmoc-Amino)-8-bromoquinoline: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile
Uniqueness
5-(N-BOC-Amino)-8-bromoquinoline is unique due to the stability and ease of removal of the BOC protecting group under mild acidic conditions. This makes it particularly useful in multi-step synthesis where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl N-(8-bromoquinolin-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)12-9(11)5-4-8-16-12/h4-8H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJYTIZMSSGRBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC=NC2=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742876 |
Source
|
Record name | tert-Butyl (8-bromoquinolin-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-14-5 |
Source
|
Record name | Carbamic acid, N-(8-bromo-5-quinolinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (8-bromoquinolin-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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